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molecular formula C13H14ClN3O3 B1139468 Lenalidomide hydrochloride CAS No. 1243329-97-6

Lenalidomide hydrochloride

Cat. No. B1139468
M. Wt: 295.72 g/mol
InChI Key: RYWZLJSDFZVVTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08946265B2

Procedure details

The filtered lenalidomide hydrochloride was resuspended in methanol (500 ml) and triethylamine (1.1 mole equivalent) was slowly added to the reaction mixture. The reaction mixture was cooled to 5-10° C. and the liberated lenalidomide was filtered, washed with methanol and dried.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.1 mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH:8]([N:9]2[C:13](=[O:14])[C:12]3[CH:15]=[CH:16][CH:17]=[C:18]([NH2:19])[C:11]=3[CH2:10]2)[C:6](=[O:7])[NH:5][C:3](=[O:4])[CH2:2]1.Cl.C(N(CC)CC)C>CO>[NH2:19][C:18]1[CH:17]=[CH:16][CH:15]=[C:12]2[C:11]=1[CH2:10][N:9]([CH:8]1[CH2:1][CH2:2][C:3](=[O:4])[NH:5][C:6]1=[O:7])[C:13]2=[O:14] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N.Cl
Step Two
Name
Quantity
1.1 mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
7.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the liberated lenalidomide was filtered
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
NC1=C2CN(C(C2=CC=C1)=O)C1C(NC(CC1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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